3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of Substituents: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Attachment of the Piperazine and Furan Moieties: The piperazine and furan groups can be attached through nucleophilic substitution reactions, where the appropriate halogenated derivatives react with the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the benzofuran core.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Biological Research: It can serve as a probe molecule for studying various biochemical pathways.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,5-trimethylpyrazine: This compound shares the trimethyl substitution pattern but has a pyrazine core instead of a benzofuran core.
6-methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound contains a furan ring similar to the target compound but differs in the rest of its structure.
Uniqueness
The uniqueness of 3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide lies in its combination of a benzofuran core with multiple functional groups, which can impart a range of chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C24H31N3O3 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H31N3O3/c1-15-12-19-18(4)23(30-22(19)13-16(15)2)24(28)25-14-20(21-7-6-17(3)29-21)27-10-8-26(5)9-11-27/h6-7,12-13,20H,8-11,14H2,1-5H3,(H,25,28) |
InChI Key |
PHYSHIFZXYXUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C)N4CCN(CC4)C |
Origin of Product |
United States |
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